1-(2-Methylphenyl)pyrrolidine-2,4-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Agent Development

Scientific Field: Pharmacology - Antifungal Research

Summary of Application: This compound has been explored for its potential as a lead structure in the development of new antifungal agents. Its structural features are conducive to chemical modifications that can enhance antifungal activity.

Methods of Application: A series of derivatives of “1-(2-Methylphenyl)pyrrolidine-2,4-dione” are synthesized and their antifungal properties are assessed through in vitro assays against a variety of fungal pathogens. The synthesis involves functionalization of the core structure and is characterized by techniques such as FT-IR, NMR, and HR-MS .

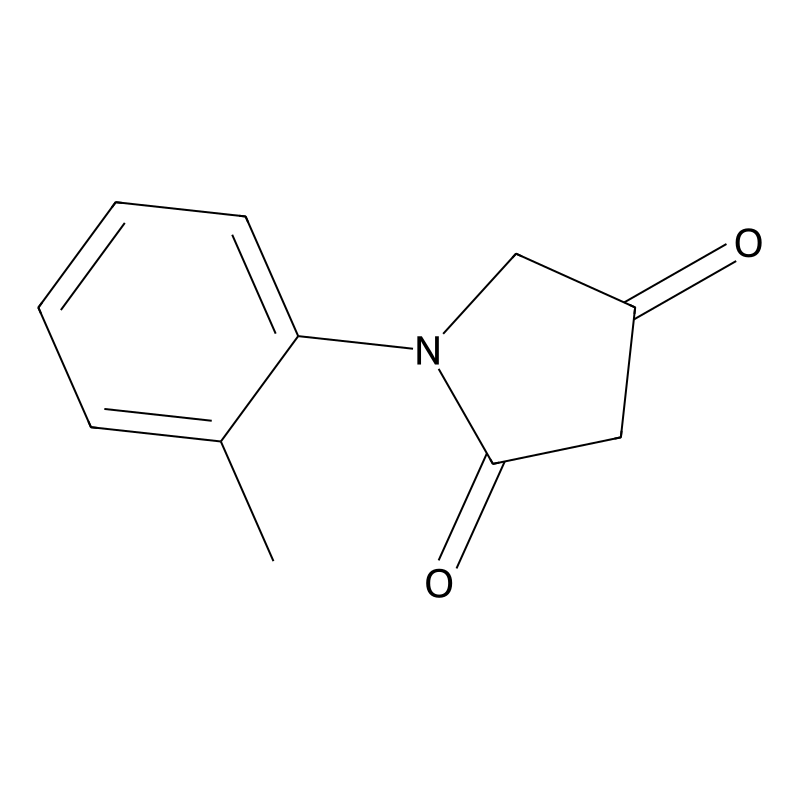

1-(2-Methylphenyl)pyrrolidine-2,4-dione is an organic compound characterized by a pyrrolidine ring with two carbonyl groups (dione) at the 2 and 4 positions. The molecular formula for this compound is CHNO, and it has a molecular weight of approximately 189.21 g/mol. The structure of this compound includes a methyl group attached to a phenyl ring, which contributes to its chemical properties and reactivity.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

- Reduction: It can undergo reduction reactions with reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

- Substitution: The compound is capable of undergoing nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions used.

These reactions highlight the versatility of 1-(2-Methylphenyl)pyrrolidine-2,4-dione in synthetic organic chemistry.

Research indicates that derivatives of pyrrolidine-2,4-dione compounds may exhibit significant biological activities. These include potential antimicrobial and anticancer properties. The specific biological effects of 1-(2-Methylphenyl)pyrrolidine-2,4-dione are still under investigation, but its interactions with various biological targets suggest a promising avenue for further research in pharmacology.

The synthesis of 1-(2-Methylphenyl)pyrrolidine-2,4-dione typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of Pyrrolidine Core: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.

- Substitution with Methylphenyl Group: This step involves attaching the 2-methylphenyl group to the pyrrolidine core via nucleophilic substitution.

- Formation of Dione Structure: The final step involves introducing carbonyl functionalities at the 2 and 4 positions.

These methods emphasize the importance of careful selection of reagents and conditions to achieve high yields and purity.

1-(2-Methylphenyl)pyrrolidine-2,4-dione has several applications across various fields:

- Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent targeting specific biological pathways.

- Material Science: The compound serves as a building block for synthesizing more complex organic molecules.

- Biological Research: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Interaction studies involving 1-(2-Methylphenyl)pyrrolidine-2,4-dione focus on its binding affinity with biological targets. These studies are crucial for understanding the pharmacokinetics and dynamics of the compound. Preliminary findings suggest that it may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Several compounds share structural similarities with 1-(2-Methylphenyl)pyrrolidine-2,4-dione. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Fluoro-2-methylphenyl)pyrrolidine-2,4-dione | Fluorine substitution on phenyl group | Exhibits altered electronic properties affecting reactivity |

| 3-Aminopyrrolidine-2,5-dione | Amino substitution on pyrrolidine ring | Noted for strong anticonvulsant activity |

| N-(4-Methylphenyl)pyrrolidine-2,5-dione | Methyl substitution on phenyl group | Potentially lower toxicity compared to other derivatives |

These compounds exhibit varying biological activities and synthetic routes, highlighting the uniqueness of 1-(2-Methylphenyl)pyrrolidine-2,4-dione in terms of its specific substituents and resulting pharmacological effects.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant